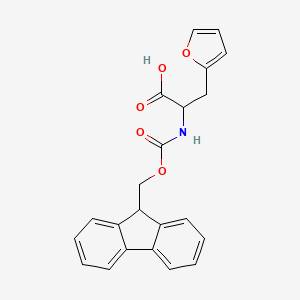
FMOC-DL-2-furylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMOC-DL-2-furylalanine (FMOC-DL-2-FAL) is a synthetic amino acid that has been widely studied for its potential applications in laboratory experiments, biochemical and physiological effects, and mechanism of action. It is a derivative of the naturally occurring amino acid, phenylalanine, and is composed of a phenylalanine moiety and a 2-furylalanine moiety. FMOC-DL-2-FAL is an important building block in many laboratory experiments and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Peptide Labeling and Synthesis
Fmoc-DL-2-furylalanine plays a critical role in peptide labeling and synthesis. Deceuninck and Madder (2009) introduced a method relying on the selective oxidative transformation of the furan moiety into a reactive aldehyde for peptide labeling, demonstrating the compound's utility in creating labeled peptides for biological studies Deceuninck & Madder, 2009. Additionally, Fields and Noble (2009) highlighted the advancements in Fmoc solid phase peptide synthesis, including various solid supports and solvation conditions that enhance synthesis efficiency, underscoring the importance of Fmoc amino acids in synthesizing biologically active peptides Fields & Noble, 2009.
Functional Materials from Bio-Inspired Building Blocks
Kai Tao et al. (2016) explored the self-assembly features of Fmoc-modified amino acids and peptides, showcasing their potential in cell cultivation, bio-templating, and drug delivery applications. The hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them ideal for constructing functional materials Tao et al., 2016.
Analytical Chemistry Applications
Improved high-performance liquid chromatography methods for amino acids derivatized with Fmoc, as detailed by Ou et al. (1996), demonstrate its utility in protein identification and quality control. The ability to achieve high throughput and easy column regeneration positions Fmoc derivatives as essential tools in analytical chemistry Ou et al., 1996.
Stability and Cleavage in Peptide Synthesis
The stability of peptides containing (2-furyl)-L-alanine, a derivative obtained from Fmoc solid-phase synthesis, has been studied by Schulz et al. (2004). They found that certain cleavage conditions minimize side reactions, enhancing the stability of these peptides during synthesis Schulz et al., 2004.
Supramolecular Chemistry and Self-Assembly
Mu et al. (2012) and Tang et al. (2009) investigated the self-assembly of Fmoc-conjugated peptides, revealing insights into the formation of fibrils and the effect of pH on assembly processes. These studies elucidate the structural dynamics of short peptides, contributing to the understanding of peptide-based material design Mu et al., 2012; Tang et al., 2009.
Wirkmechanismus
Target of Action
FMOC-DL-2-furylalanine is a derivative of alanine . Alanine is an α-amino acid that is used in the biosynthesis of proteins It is involved in the glucose-alanine cycle between tissues and the liver.
Mode of Action
This compound is a compound that contains a fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(12-14-6-5-11-27-14)23-22(26)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19-20H,12-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXDCHXGNUFBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


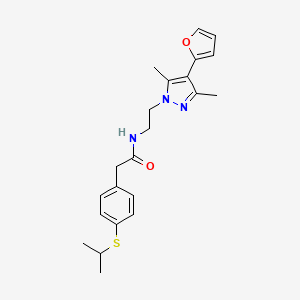
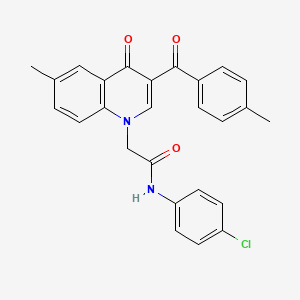
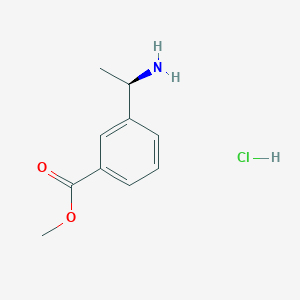
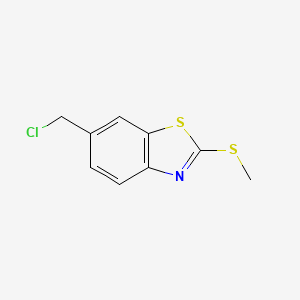

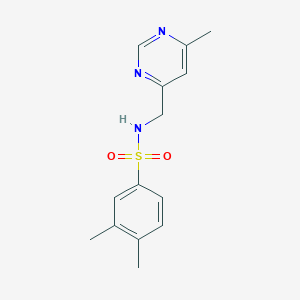
![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)

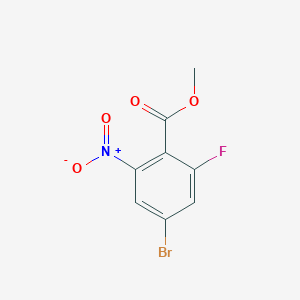
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)


